1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine
Description
1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine is a synthetic organic compound featuring a piperidine ring connected via a carbonyl group to a 5-oxopyrrolidin-3-yl core substituted with a 4-hydroxyphenyl group. This structure combines key pharmacophores:
- Piperidine: Enhances bioavailability and modulates receptor interactions.
- Pyrrolidinone: Provides conformational rigidity and hydrogen-bonding capacity.
The compound’s structural complexity makes it a candidate for medicinal chemistry research, particularly in targeting diseases influenced by neurotransmitter or enzyme modulation.
Properties
CAS No. |
39630-17-6 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20N2O3/c19-14-6-4-13(5-7-14)18-11-12(10-15(18)20)16(21)17-8-2-1-3-9-17/h4-7,12,19H,1-3,8-11H2 |
InChI Key |
WQARZQDBCBXXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Biological Activity
1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine, often referred to in the literature by its systematic name, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine
- Molecular Formula : C₁₁H₁₁N₃O₄
- Molecular Weight : 221.21 g/mol
- CAS Number : 39629-88-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting potential activities for 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine. For instance, derivatives with similar structures have shown significant inhibition against various pathogens:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 7b | 0.22 - 0.25 | - | Bactericidal |
| Ciprofloxacin | - | - | Control |
These compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
The mechanisms through which these compounds exert their antimicrobial effects include:
- Inhibition of DNA Gyrase : Compounds similar to 1-((1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperidine have been identified as inhibitors of DNA gyrase, a critical enzyme in bacterial DNA replication.
- Antibiofilm Formation : Studies have indicated that these compounds can significantly reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, enhancing their therapeutic potential against biofilm-associated infections .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were tested for their antimicrobial properties. Among these, one derivative exhibited an MIC range from 0.22 to 0.25 μg/mL against various pathogens. The study also noted a synergistic effect when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole .
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed using normal cell lines. The results indicated low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting that these compounds are relatively non-toxic at therapeutic concentrations .
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds and their key differences:
Structural and Functional Analysis
Substituent Effects on the Phenyl Ring
- However, it may also predispose the compound to faster metabolic conjugation (e.g., glucuronidation).
- 4-Methyl/4-Ethyl (Compounds ) : Alkyl groups enhance lipophilicity , favoring blood-brain barrier penetration but reducing aqueous solubility. For example, the ethyl group in increases molecular weight and steric bulk, which may affect binding kinetics.
- 4-Fluoro (Compound ) : Fluorine’s electronegativity modulates electronic effects, improving metabolic stability and enzyme binding via dipole interactions.
Modifications to the Piperidine-Pyrrolidinone Core
- Carboxamide Additions () : The carboxamide group in and introduces hydrogen-bonding sites, enhancing interactions with proteases or kinases.
- Carboxylic Acid Moieties () : These groups improve solubility at physiological pH but may limit membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
